molecular formula C18H20FN3O3S B12197722 1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide

1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B12197722
M. Wt: 377.4 g/mol
InChI Key: TURUWOUWOVIOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.

    Coupling with Piperidine-4-carboxamide: The final step involves coupling the thiazole derivative with piperidine-4-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.

    Chemical Biology: The compound can be used as a chemical probe to investigate the function of specific proteins or enzymes in biological systems.

    Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and methoxy groups, which may confer distinct biological activity and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

1-[2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H20FN3O3S/c1-10-15(18(24)22-8-6-11(7-9-22)16(20)23)26-17(21-10)14-12(19)4-3-5-13(14)25-2/h3-5,11H,6-9H2,1-2H3,(H2,20,23)

InChI Key

TURUWOUWOVIOSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.